molecular formula C7H4BrFO3 B1380718 3-Bromo-2-fluoro-6-hydroxybenzoic acid CAS No. 1535395-64-2

3-Bromo-2-fluoro-6-hydroxybenzoic acid

Cat. No. B1380718
CAS RN: 1535395-64-2
M. Wt: 235.01 g/mol
InChI Key: PKYVMESVHCKHNA-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-6-hydroxybenzoic acid” is a chemical compound with the molecular formula C7H4BrFO3 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, and hydroxy groups, as well as a carboxylic acid group . The exact mass of the molecule is 233.93278 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 235.01 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 233.93278 g/mol . The topological polar surface area is 57.5 Ų .

Scientific Research Applications

Synthesis and Production

  • 3-Bromo-2-fluoro-6-hydroxybenzoic acid can be synthesized from 2-amino-6-fluorobenzonitrile through processes like bromination, hydrolysis, diazotization, and deamination, suitable for industrial-scale production due to low cost and mild reaction conditions (Zhou Peng-peng, 2013).

Fluorimetric Analysis

  • Derivatives of this compound, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, are used in fluorimetric analysis for determining secondary amino acids, demonstrating high reactivity and fluorescence yield (K. Imai & Yoshihiko Watanabe, 1981).

Halodeboronation in Organic Chemistry

Fluorophores in Spectroscopy and Microscopy

  • Variants of this compound, such as 3-hydroxybenzo[g]chromones, are used as fluorophores in spectroscopy and microscopy, particularly in studying biomolecular interactions due to their sensitivity to the polarity of the local environment (Yevhenii A. Kyriukha et al., 2018).

Enzymatic and Microbial Studies

  • In microbial studies, derivatives like 3-hydroxybenzoate 4-hydroxylase from Pseudomonas testosteroni are used to catalyze the transformation of 3-hydroxybenzoate to protocatechuate, demonstrating the utility in biochemistry and microbiology research (J. L. Michalover et al., 1973).

Environmental Biodegradation

  • Studies on Alcaligenes denitrificans NTB-1 show the biodegradation of halogenated benzoates, including derivatives of this compound, indicating its relevance in environmental biodegradation research (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).

properties

IUPAC Name

3-bromo-2-fluoro-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYVMESVHCKHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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